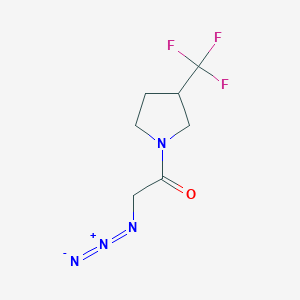
2-Azido-1-(3-(Trifluormethyl)pyrrolidin-1-yl)ethan-1-on
Übersicht
Beschreibung
“2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that is used for pharmaceutical testing . It has a molecular formula of C7H9F3N4O and a molecular weight of 222.17 g/mol. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclischen Verbindungen
2-Azido-1-(3-(Trifluormethyl)pyrrolidin-1-yl)ethan-1-on: dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen, die aufgrund ihrer therapeutischen Eigenschaften in der Medikamentenentwicklung von entscheidender Bedeutung sind . Insbesondere die Azidogruppe ist eine vielseitige funktionelle Gruppe, die an Klickchemie-Reaktionen teilnehmen kann, um Triazolringe zu bilden, eine Kernstruktur in vielen Pharmazeutika.
Antimikrobielle Mittel
Die strukturellen Merkmale der Verbindung ermöglichen die Herstellung von Derivaten mit starken antimikrobiellen Eigenschaften. Durch Modifizieren der Kernstruktur können Forscher neue Wirkstoffe entwickeln, die auf resistente Bakterienstämme und andere Krankheitserreger abzielen .
Enzymhemmung
Diese Verbindung wird zur Synthese von Inhibitoren für Enzyme wie Carboanhydrase und Cholinesterase verwendet. Diese Inhibitoren finden Anwendung bei der Behandlung von Erkrankungen wie Glaukom, Myasthenia gravis und Alzheimer-Krankheit .
Entzündungshemmende und Analgetische Anwendungen
Derivate dieser Verbindung wurden auf ihre entzündungshemmenden und analgetischen Wirkungen untersucht. Dies ist besonders relevant bei der Entwicklung nichtsteroidaler Antirheumatika (NSAR), die weniger Nebenwirkungen haben .
Krebsforschung
Die Fähigkeit, an verschiedene Krebszellrezeptoren zu binden, macht diese Verbindung zu einem wertvollen Werkzeug in der Krebsforschung. Sie kann verwendet werden, um Moleküle zu synthetisieren, die selektiv das Wachstum von Krebszellen angreifen und hemmen können .
Materialchemie
Neben biomedizinischen Anwendungen findet diese Verbindung auch in der Materialchemie Anwendung. Ihre Derivate können verwendet werden, um neuartige Materialien mit spezifischen Eigenschaften für industrielle Anwendungen zu erzeugen .
Wirkmechanismus
The mechanism of action of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule in the presence of a base. This proton donation is believed to be responsible for the formation of the nitrogen-nitrogen triple bond. Additionally, it is believed to be involved in the formation of other reactive intermediates, such as aziridines and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one are not well understood. However, it has been shown to be a relatively non-toxic compound, with no significant adverse effects in animal studies. Additionally, it has been shown to have some antibacterial activity, although this has not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in laboratory experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that it is a relatively expensive compound, and its reactivity may be limited in some circumstances.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. These include further research into its mechanism of action, as well as its potential use as a drug target identification tool and as a precursor for the synthesis of other compounds. Additionally, further research is needed to explore its potential applications in biochemistry and organic synthesis. Finally, further research is needed to explore its potential use as an antibacterial agent.
Biochemische Analyse
Biochemical Properties
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. The trifluoromethyl group in its structure enhances its metabolic stability and lipophilicity, which are crucial factors in drug development. This compound interacts with several enzymes and proteins, including those involved in metabolic pathways and detoxification processes. For instance, it has been observed to interact with enzymes that upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . These interactions are primarily mediated through binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic processes and detoxification pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolites and overall cellular energy balance.
Metabolic Pathways
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, including those involved in the detoxification and clearance of toxic substances . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Eigenschaften
IUPAC Name |
2-azido-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)5-1-2-14(4-5)6(15)3-12-13-11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKHYKXLRBXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




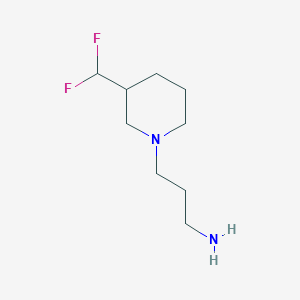
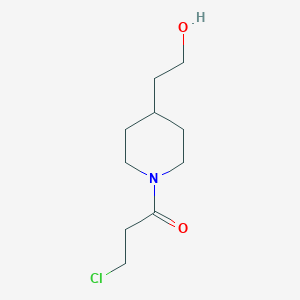
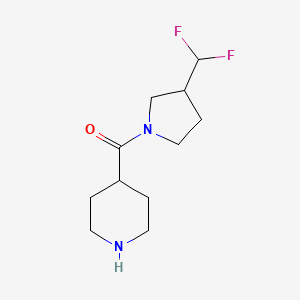

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
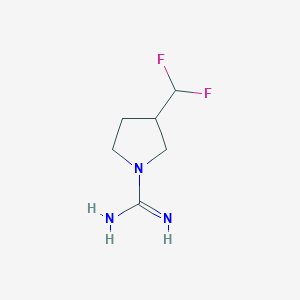


![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)



